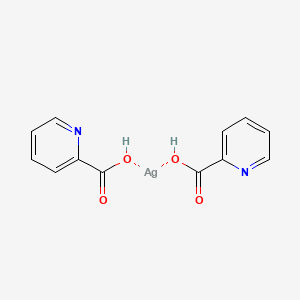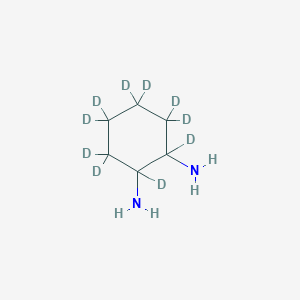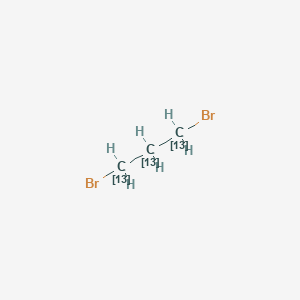
1,3-dibromo(1,2,3-13C3)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo(1,2,3-13C3)propane is an organobromine compound with the molecular formula C3H6Br2. It is a colorless liquid with a sweet odor and is used in organic synthesis to form C3-bridged compounds . This compound is particularly notable for its isotopic labeling with carbon-13, which makes it useful in various scientific research applications.
Preparation Methods
1,3-Dibromo(1,2,3-13C3)propane can be synthesized through several methods:
Free Radical Addition: This method involves the free radical addition of allyl bromide and hydrogen bromide.
Reaction with Brominated Hydrochloric Acid: Another method involves the reaction of propylene glycol with brominated hydrochloric acid.
Chemical Reactions Analysis
1,3-Dibromo(1,2,3-13C3)propane undergoes various chemical reactions:
Scientific Research Applications
1,3-Dibromo(1,2,3-13C3)propane has several scientific research applications:
Organic Synthesis: It is used to prepare C3-bridged compounds through C-N coupling reactions.
Genotoxic Impurity Analysis: It is used as a genotoxic impurity in the analysis of pharmaceutical substances such as Olopatadine Hydrochloride.
Preparation of Complex Molecules: It is used in the preparation of complex molecules like 2,3,4,5-tetrahydro-7,7-diphenylimidazo-[2,1-b]-thiazine-6(7H)-one.
Mechanism of Action
The mechanism of action of 1,3-dibromo(1,2,3-13C3)propane involves its ability to undergo various chemical reactions. For instance, its reduction catalyzed by electrogenerated solution-phase nickel (I) salen leads to the formation of cyclopropane and propylene . This compound’s reactivity is primarily due to the presence of bromine atoms, which can participate in substitution and reduction reactions.
Comparison with Similar Compounds
1,3-Dibromo(1,2,3-13C3)propane can be compared with other similar compounds:
1,2-Dibromopropane: This compound is similar in structure but differs in the position of the bromine atoms.
1,1-Dibromoethane: Another similar compound with two bromine atoms but a different carbon backbone.
1,2,3-Tribromopropane: This compound has an additional bromine atom compared to this compound.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Properties
Molecular Formula |
C3H6Br2 |
|---|---|
Molecular Weight |
204.87 g/mol |
IUPAC Name |
1,3-dibromo(1,2,3-13C3)propane |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1+1,2+1,3+1 |
InChI Key |
VEFLKXRACNJHOV-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH2]([13CH2]Br)[13CH2]Br |
Canonical SMILES |
C(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


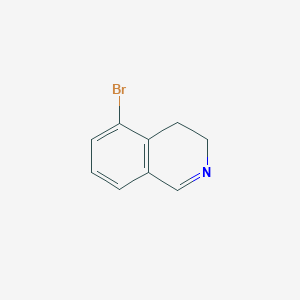
![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)
![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)


![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)
![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)
![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)
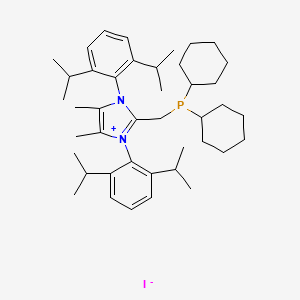
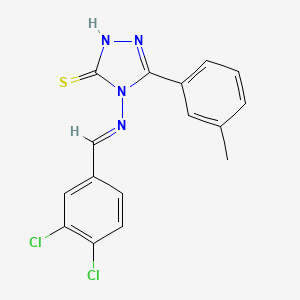
![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)
